
EAI045
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EAI045 est un inhibiteur allostérique qui cible des mutants spécifiques résistants aux médicaments du récepteur du facteur de croissance épidermique (EGFR) tout en épargnant le récepteur de type sauvage . EGFR est une tyrosine kinase réceptrice de la surface cellulaire qui, lors de son activation, conduit à la dimérisation et à l'autophosphorylation de la tyrosine, induisant une cascade de réponses cellulaires en aval telles que la modification de l'expression des gènes, la prolifération cellulaire et la réorganisation du cytosquelette . This compound a montré un potentiel significatif pour surmonter la résistance aux inhibiteurs conventionnels de la tyrosine kinase dans le cancer du poumon non à petites cellules .
Méthodes De Préparation
La synthèse d'EAI045 implique plusieurs étapes. L'une des voies synthétiques comprend la préparation du 2-(5-fluoro-2-hydroxyphényl)-2-(1-oxoisoindolin-2-yl)-N-(thiazol-2-yl)acétamide . Ce composé est synthétisé en utilisant une réaction de fermeture de cycle catalysée au palladium avec marquage au carbone-11 et au tritium . Les conditions réactionnelles comprennent un rendement radiochimique de 10 ± 1 %, une pureté radiochimique > 97 % et une activité molaire de 26 ± 1 GBq/µmol . Les méthodes de production industrielle d'this compound ne sont pas largement documentées, mais la synthèse implique généralement des réactifs de haute pureté et des conditions réactionnelles contrôlées pour garantir la qualité du produit souhaitée .
Analyse Des Réactions Chimiques
Hydrolysis to Major Metabolite PIA
Key Reaction Pathway This compoundHydrolysisPIA+Byproducts
Parameter | This compound | PIA |
---|---|---|
Molecular Formula | C19H14F2N2O4S | C16H11FNO4 |
Detection Method | LC-MS/MS | LC-MS/MS |
Plasma Stability | Moderate | High |
Analytical Characterization of Reactivity
A validated bioanalytical assay quantified this compound and PIA in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS):
Matrix | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
---|---|---|---|
Plasma | 5–5000 | ±15% | <15% |
Tissue Homogenates | 10–5000 | ±20% | <20% |
Structural Insights from Crystallography
Although not a direct chemical reaction, this compound’s binding conformation influences its reactivity:
- Binds as a "three-bladed propeller" in the allosteric pocket of T790M-mutant EGFR (PDB ID: 5D41) .
- Forms hydrogen bonds with Asp855 (DFG motif) and hydrophobic interactions with Leu777/Phe856 .
- The 1-oxoisoindolinyl group extends toward solvent-exposed regions, potentially influencing metabolic susceptibility .
Stability Under Experimental Conditions
Synergistic Interactions with Cetuximab
While not a chemical reaction, this compound’s functional synergy with cetuximab (anti-EGFR antibody) alters its pharmacokinetic-pharmacodynamic profile:
Applications De Recherche Scientifique
In Vitro Studies
EAI045 has been evaluated across several human NSCLC cell lines:
- A549 : Wild-type EGFR
- H1975 : L858R/T790M EGFR mutation
- HCC827 : del19 EGFR mutation
In Vivo Studies
In vivo evaluations have been conducted using genetically engineered mouse models harboring lung carcinomas induced by mutant EGFR. These studies revealed that this compound effectively reduced tumor size when used alone or in combination with cetuximab. The pharmacokinetics of this compound were assessed, indicating rapid absorption and significant distribution to various tissues, including the brain and testis .
Pharmacokinetics and Metabolism
Case Studies
-
Combination Therapy for Advanced Lung Cancer :
A study demonstrated that combining this compound with cetuximab significantly inhibited tumor growth in patients with advanced lung adenocarcinoma harboring T790M and C797S mutations. This combination therapy was more effective than either drug alone, emphasizing the potential for enhanced therapeutic strategies using this compound . -
Resistance Mechanisms :
Research indicated that while this compound effectively targets T790M mutations, resistance can develop through additional mutations like C797S. Understanding these mechanisms is crucial for developing next-generation therapies that can overcome such resistance .
Data Tables
Study Type | Cell Line | Mutation | IC50 (nM) | Effectiveness |
---|---|---|---|---|
In Vitro | H1975 | L858R/T790M | 2 | High |
In Vitro | HCC827 | del19 | N/A | Low |
In Vivo | Mouse Model | L858R/T790M | N/A | Significant Tumor Reduction |
Combination | H1975 | L858R/T790M + Cetuximab | N/A | Synergistic Effect |
Mécanisme D'action
EAI045 exerts its effects by binding to an allosteric site on the EGFR, distinct from the ATP-binding site targeted by conventional tyrosine kinase inhibitors . This binding disrupts receptor signaling, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thereby enhancing its potency . The molecular targets of this compound include the L858R/T790M and C797S mutants of EGFR, which are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors .
Comparaison Avec Des Composés Similaires
EAI045 fait partie d'une classe d'inhibiteurs EGFR de quatrième génération conçus pour surmonter la résistance aux générations précédentes d'inhibiteurs de la tyrosine kinase . Des composés similaires comprennent EAI001, JBJ-04-125-02 et DDC4002 . Ces composés ciblent également le site allostérique de l'EGFR, mais this compound est unique en sa capacité à inhiber sélectivement les mutants résistants aux médicaments tout en épargnant le récepteur de type sauvage . Cette sélectivité réduit les effets secondaires potentiels et améliore l'efficacité thérapeutique d'this compound par rapport aux autres inhibiteurs .
Activité Biologique
EAI045 is an allosteric inhibitor specifically designed to target mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations commonly associated with non-small cell lung cancer (NSCLC). This compound represents a novel approach in overcoming resistance to existing EGFR-targeted therapies. Below, we explore its biological activity, mechanisms of action, and relevant findings from recent studies.
This compound binds to an allosteric site adjacent to the ATP-binding pocket of EGFR, which allows it to selectively inhibit mutant EGFR without affecting wild-type EGFR. This selectivity is crucial as it minimizes potential off-target effects and enhances therapeutic efficacy against specific mutations. The compound exhibits approximately 1000-fold selectivity over wild-type EGFR and shows excellent selectivity across a panel of 250 protein kinases .
Cellular Activity
Initial studies demonstrated that this compound effectively reduced EGFR autophosphorylation in H1975 cells (L858R/T790M mutant) with an effective concentration (EC50) of 2 nM . However, it did not completely eliminate autophosphorylation, indicating a partial inhibition mechanism . In contrast, no significant anti-proliferative effects were observed in both H1975 and H3255 cell lines at concentrations up to 10 µM .
- Table 1: In Vitro Activity of this compound
Cell Line | Mutation | EC50 (nM) | Anti-proliferative Effect |
---|---|---|---|
H1975 | L858R/T790M | 2 | None |
H3255 | L858R | ~10 | None |
NIH-3T3 | L858R/T790M | - | Moderate |
Synergistic Effects
The efficacy of this compound was significantly enhanced when used in combination with cetuximab, an anti-EGFR antibody that disrupts dimerization of the receptor. This combination therapy demonstrated a reduction in tumor volume by over 50% in preclinical models . The presence of cetuximab allows this compound to bind more effectively to its allosteric site by preventing the formation of asymmetric dimers that hinder its action .
In Vivo Studies
This compound has been evaluated in various animal models bearing NSCLC xenografts. Studies indicated that while this compound alone had limited efficacy, its combination with cetuximab led to significant tumor regression.
- Table 2: In Vivo Efficacy of this compound with Cetuximab
Treatment Combination | Tumor Volume Reduction (%) |
---|---|
This compound Alone | 0 |
Cetuximab Alone | Modest Response |
This compound + Cetuximab | >50 |
Pharmacokinetics
In terms of pharmacokinetics, this compound demonstrated rapid metabolism and renal excretion in mouse models. Approximately 23% of circulating radioactivity was attributed to intact [^11C]this compound at 60 minutes post-injection, indicating efficient clearance from the bloodstream . The biodistribution showed high uptake in liver and kidneys shortly after administration, which decreased significantly over time .
Case Studies and Clinical Implications
Recent clinical studies have suggested that this compound may be particularly beneficial for patients with NSCLC harboring specific mutations like L858R/T790M/C797S. The need for combination therapies is underscored by the emergence of resistance mechanisms that can limit the efficacy of single-agent therapies .
Propriétés
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFHOKUFOQRDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.